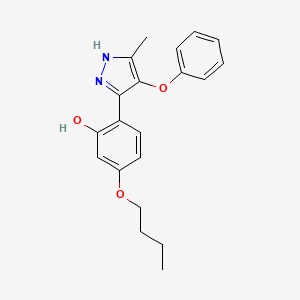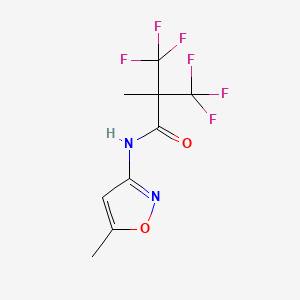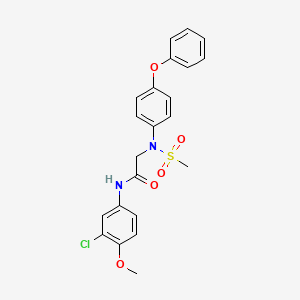
5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol
Vue d'ensemble
Description
5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol, also known as BP-3 or oxybenzone, is a chemical compound commonly used in sunscreens, cosmetics, and other personal care products. It is a UV filter that absorbs UVB and UVA II radiation, protecting the skin from sunburn and other UV-related damage. BP-3 is also used in the synthesis of other organic compounds, and its potential applications in scientific research have been the subject of extensive study.
Mécanisme D'action
The mechanism of action of 5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol is complex and not fully understood, but it is believed to involve the absorption of UV radiation by the compound's aromatic rings, followed by the transfer of energy to nearby molecules. This can lead to the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues. However, 5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol also has antioxidant properties, which can help to mitigate this damage and protect cells from further harm.
Biochemical and Physiological Effects
5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has been shown to have a number of interesting biochemical and physiological effects, including the ability to modulate the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has a number of advantages and limitations for use in lab experiments. On the one hand, it is a relatively inexpensive and widely available compound that can be easily synthesized and purified. It also has a number of interesting properties that make it a useful tool for studying various biological processes. However, it also has some limitations, including its potential toxicity and the fact that it may not accurately reflect the effects of other UV filters or sunscreens in vivo.
Orientations Futures
There are a number of potential future directions for research on 5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol and related compounds. One area of interest is the development of new and more effective UV filters and sunscreens that can provide better protection against UV radiation. Another area of interest is the study of 5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol's effects on various biological processes, including oxidative stress, inflammation, and metabolism. Finally, there is also interest in exploring the potential therapeutic applications of 5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol, particularly in the treatment of conditions such as diabetes, obesity, and cardiovascular disease.
Applications De Recherche Scientifique
5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have a number of interesting properties, including antioxidant and anti-inflammatory effects, as well as the ability to modulate the activity of certain enzymes and receptors in the body.
Propriétés
IUPAC Name |
5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-4-12-24-16-10-11-17(18(23)13-16)19-20(14(2)21-22-19)25-15-8-6-5-7-9-15/h5-11,13,23H,3-4,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUKQDRXMQASCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C2=NNC(=C2OC3=CC=CC=C3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-bromo-2-fluorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4771683.png)
![N-[3-(dimethylamino)-2-methylpropyl]-3-methylbenzamide hydrochloride](/img/structure/B4771690.png)
![1-(2-chloro-6-fluorophenyl)-2-[(5-methyl-3-isoxazolyl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4771703.png)
![methyl 2-[({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4771711.png)
![2-[4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4771713.png)

![1-ethyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4771735.png)
![2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4771740.png)


![ethyl 3-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4771766.png)
![1-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4771771.png)
![3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4771780.png)
![2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride](/img/structure/B4771782.png)